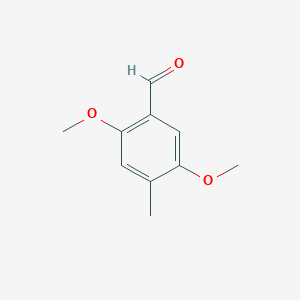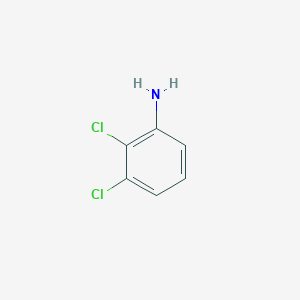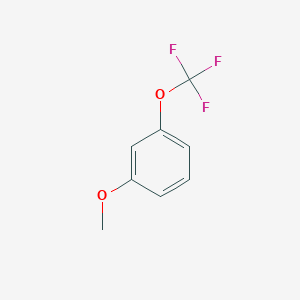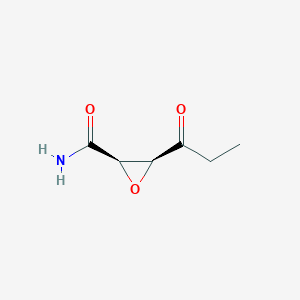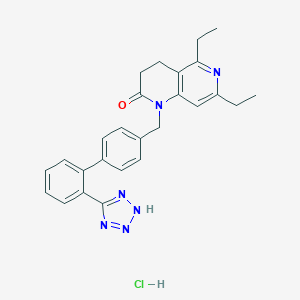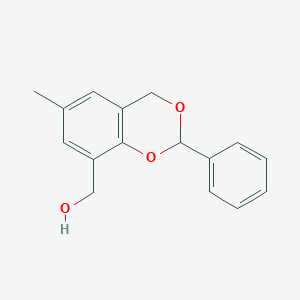
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, also known as MDBM, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MDBM is a member of the benzodioxin family, which is known for its diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have a variety of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The exact mechanism of action of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol is not yet fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell signaling pathways. This, in turn, can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in the body.
Biochemische Und Physiologische Effekte
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to have antioxidant activity, which could make it useful in the prevention of oxidative stress-related diseases. Additionally, studies have suggested that (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol may have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol has been shown to be relatively stable and non-toxic, which makes it a safe compound to work with in the lab. However, one limitation of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its efficacy in specific applications.
Zukünftige Richtungen
There are many potential future directions for research on (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol. One area of interest is in the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, research could be focused on understanding the exact mechanism of action of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, which could lead to the development of more targeted therapies for a variety of diseases. Finally, research could be focused on exploring the potential neuroprotective properties of (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol, which could have significant implications for the treatment of neurodegenerative diseases.
Synthesemethoden
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylacetone with methylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then treated with paraformaldehyde and hydrochloric acid to yield (6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol.
Eigenschaften
CAS-Nummer |
159150-87-5 |
|---|---|
Produktname |
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
(6-methyl-2-phenyl-4H-1,3-benzodioxin-8-yl)methanol |
InChI |
InChI=1S/C16H16O3/c1-11-7-13(9-17)15-14(8-11)10-18-16(19-15)12-5-3-2-4-6-12/h2-8,16-17H,9-10H2,1H3 |
InChI-Schlüssel |
XEBXYCIUFJFKOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C(=C1)CO)OC(OC2)C3=CC=CC=C3 |
Synonyme |
4H-1,3-Benzodioxin-8-methanol,6-methyl-2-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



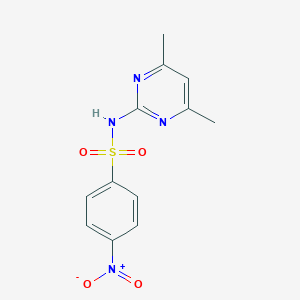
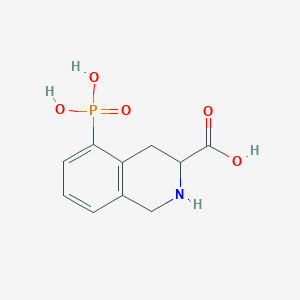

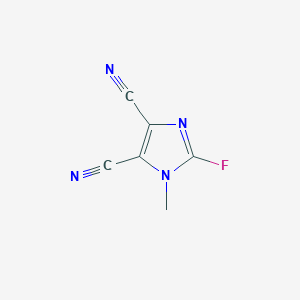
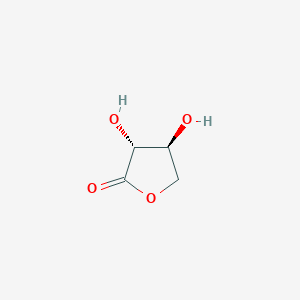
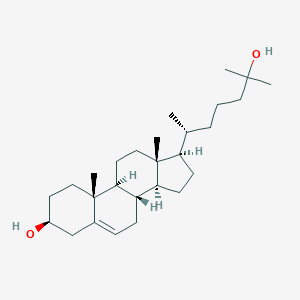
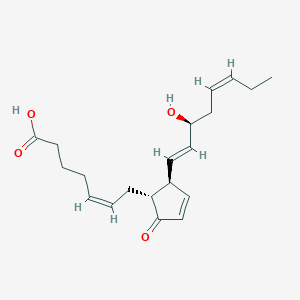
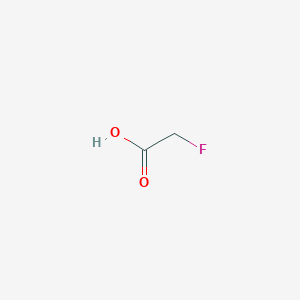
![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B127963.png)
